![molecular formula C8H8FN3O B2528946 5-fluoro-6-methoxy-1H-indazol-3-amine CAS No. 1394069-10-3](/img/structure/B2528946.png)
5-fluoro-6-methoxy-1H-indazol-3-amine
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Overview
Description
5-fluoro-6-methoxy-1H-indazol-3-amine is a chemical compound with the CAS Number: 1394069-10-3. It has a molecular weight of 181.17 and its IUPAC name is this compound . It is a white to yellow solid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H8FN3O/c1-13-7-3-6-4 (2-5 (7)9)8 (10)12-11-6/h2-3H,1H3, (H3,10,11,12) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 181.17 . The storage temperature is 2-8°C .Scientific Research Applications
Fluorescent Labeling and Sensing
One notable application of derivatives similar to 5-fluoro-6-methoxy-1H-indazol-3-amine is in fluorescent labeling and sensing. For instance, derivatives of indazole, such as 6-methoxy-4-quinolone, have been synthesized and applied as fluorescent labeling reagents. These compounds exhibit strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability against light and heat enhances their applicability in sensitive biological environments (Hirano et al., 2004).
Synthesis of Heterocyclic Compounds
The chemical versatility of fluoroindazoles enables the synthesis of various heterocyclic compounds. For example, research has demonstrated the use of fluorinated compounds in photochemical synthesis, yielding novel 3-amino-1,2,4-oxadiazoles. This process illustrates the compound's role in generating heterocycles with potential applications in material science and pharmaceuticals (Buscemi et al., 2001).
Antimicrobial Activities
Compounds structurally related to this compound, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, highlighting the potential of fluoroindazole derivatives in addressing drug-resistant microbial infections (Bektaş et al., 2007).
Development of Fluorophores
The exploration of biheteroaryl fluorophores, including those derived from indazoles, is significant in the development of photostable near-infrared (NIR) probes for biological imaging. These compounds, through oxidative cross-coupling reactions, provide insights into creating efficient fluorophores for medical diagnostics and research, enhancing our understanding of cellular processes (Cheng et al., 2016).
Pharmaceutical Applications
Additionally, the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines, akin to fluoroindazole derivatives, underscore their potential in anticancer therapies. These compounds, by influencing tubulin polymerization, present a unique mechanism of action, paving the way for the development of novel anticancer drugs (Zhang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-6-methoxy-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEUXIUXEWSRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NN=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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